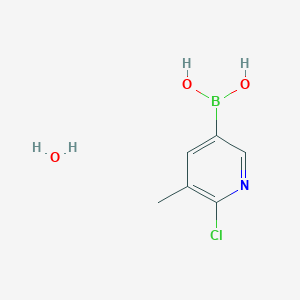![molecular formula C17H16F3N3O2 B13723056 2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol CAS No. 1820707-99-0](/img/structure/B13723056.png)
2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and an imidazo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo-pyridine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the addition of the ethanol moiety.
Imidazo-Pyridine Core Synthesis: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of Methoxyphenyl Group: This step can be performed using a Friedel-Crafts alkylation reaction.
Introduction of Trifluoromethyl Group: This can be achieved using a trifluoromethylation reagent, such as trifluoromethyl iodide.
Addition of Ethanol Moiety: This final step can be performed using a Grignard reaction or a similar nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo-pyridine core can be reduced under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The methoxyphenyl group and the imidazo-pyridine core are likely involved in binding to proteins or enzymes, while the trifluoromethyl group may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Thiazole Derivatives
Uniqueness
2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its combination of a methoxyphenyl group, a trifluoromethyl group, and an imidazo-pyridine core. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications.
Properties
CAS No. |
1820707-99-0 |
|---|---|
Molecular Formula |
C17H16F3N3O2 |
Molecular Weight |
351.32 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H16F3N3O2/c1-10-21-15-13(17(18,19)20)9-14(22-16(15)23(10)6-7-24)11-4-3-5-12(8-11)25-2/h3-5,8-9,24H,6-7H2,1-2H3 |
InChI Key |
KODBDNYGMZBQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)



![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)



